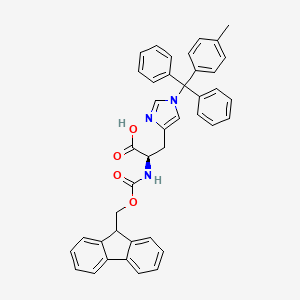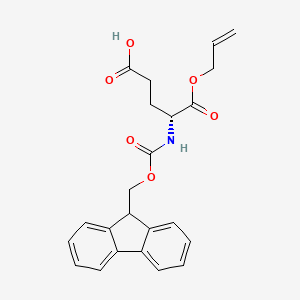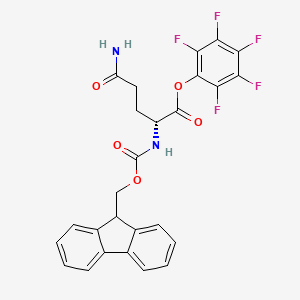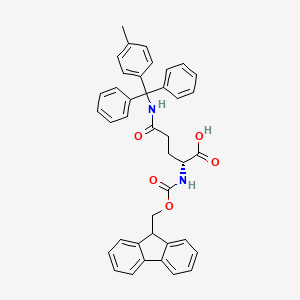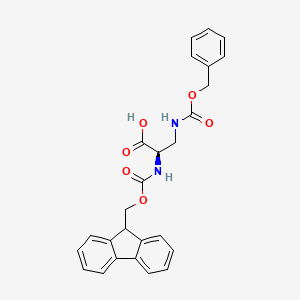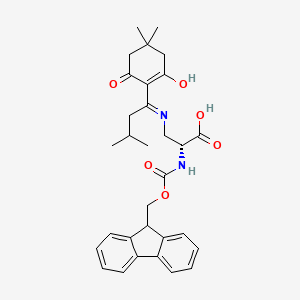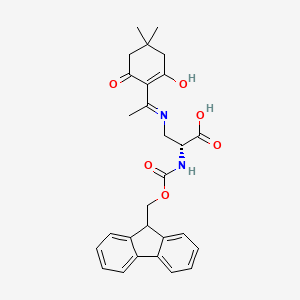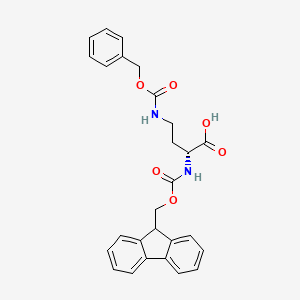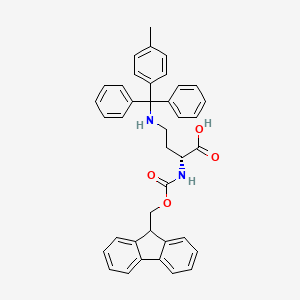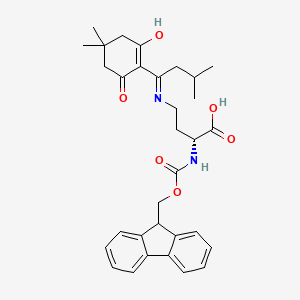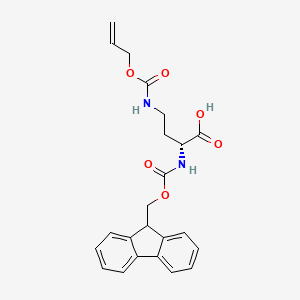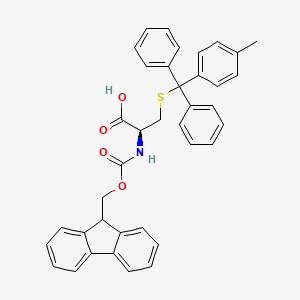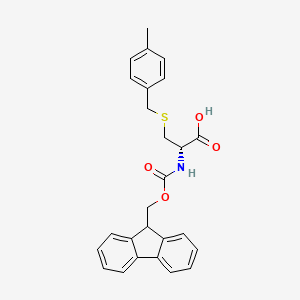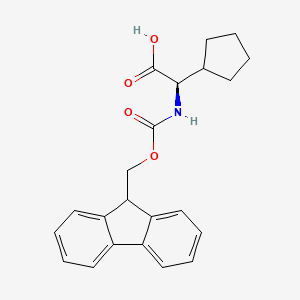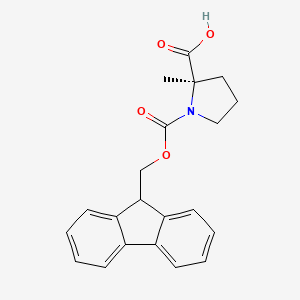
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline” is a compound that belongs to the class of organic compounds known as fluorenes1. It has a molecular formula of C24H28N2O6 and a molecular weight of 440.5 g/mol1.
Synthesis Analysis
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline has been reported in various studies23. For instance, one effective synthesis method involves the reaction of free amino acids (glycine and alanine) with 9-fluorenylmethylchloroformate3. Another approach involves the use of S-benzyl thioesters2.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl group attached to an alpha-Methyl-D-proline moiety1. The InChI string representation of the molecule is "InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1"1.
Chemical Reactions Analysis
The chemical reactions involving N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline are not explicitly mentioned in the retrieved sources. However, the fluorenylmethyloxycarbonyl (Fmoc) group is commonly used in peptide synthesis, where it serves as a protecting group for the alpha-amino group of amino acids4.Physical And Chemical Properties Analysis
The compound has a molecular weight of 440.5 g/mol1. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 51. The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.91.Aplicaciones Científicas De Investigación
1. Peptide Synthesis
- Method : The synthesis of Fmoc amino-acids involves the reaction of free amino-acids (like glycine and alanine) with 9-fluorenylmethylchloroformate. This leads to the formation of small amounts of Fmoc-dipeptide which are difficult to eliminate by crystallization .
- Results : The use of Fmoc in peptide synthesis has been successful and is a common method used in laboratories for the synthesis of peptides .
4. Water Promoted Detachment
- Application : Water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .
- Results : This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions .
5. Protection of Asparagine and Glutamine
- Application : Novel Nω-xanthenyl-protecting groups for asparagine and glutamine, and applications to Nα-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis .
6. Aqueous Microdroplets
- Application : Aqueous microdroplets exhibit unique properties and can trigger reactions that do not occur in bulk solution. Water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .
- Results : This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions .
Safety And Hazards
The specific safety and hazards associated with N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline are not mentioned in the retrieved sources.
Direcciones Futuras
The use of the Fmoc group in peptide synthesis continues to be a major area of research. Future directions may include the development of more efficient synthesis methods, the exploration of alternative protecting groups, and the application of these compounds in the design of novel therapeutic peptides6.
Propiedades
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-2-methyl-D-proline | |
CAS RN |
1286768-33-9 |
Source


|
| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

